molecular formula C21H16ClN3O2S B2852990 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-83-7

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2852990
CAS No.: 942002-83-7
M. Wt: 409.89
InChI Key: RXLBDQXEUORVEH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a chlorobenzo[d]thiazole moiety, a methoxy group, and a pyridin-2-ylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The synthesis begins with the preparation of the 4-chlorobenzo[d]thiazole core. This can be achieved by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base to form 4-chlorobenzothiazole.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be done by reacting the benzothiazole derivative with methanol in the presence of a suitable catalyst.

    Formation of the Benzamide: The final step involves the coupling of the methoxylated benzothiazole with 2-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the nitro group (if present) or the benzamide moiety, converting them to amines.

    Substitution: The chlorobenzo[d]thiazole moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of benzothiazole exhibit significant biological activities, making this compound a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable benzothiazole core and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in the substituents attached to the benzamide moiety.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole core but with different substituents, leading to different biological activities.

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the pyridin-2-ylmethyl substituent enhances its potential as a therapeutic agent compared to other benzothiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBDQXEUORVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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